

Application Note: Preparation of Clamikalant Sodium Stock Solution for Electrophysiological Studies

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Compound of Interest		
Compound Name:	Clamikalant sodium	
Cat. No.:	B10752440	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and use of **Clamikalant sodium** stock solutions for in vitro electrophysiology experiments, particularly for studying the IKr (hERG) potassium channel.

Introduction

Clamikalant sodium (formerly HMR 1098) is a potent and selective blocker of the ATP-sensitive potassium (KATP) channel and is also recognized as a blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which underlies the rapid delayed rectifier current (IKr) in the heart.[1][2] The IKr current is critical for cardiac repolarization, and its inhibition can lead to QT interval prolongation and potentially life-threatening arrhythmias like Torsades de Pointes (TdP).[1][3] Therefore, Clamikalant is a valuable pharmacological tool for studying cardiac electrophysiology and for screening compounds for potential proarrhythmic risk.[2][4]

Accurate and consistent preparation of **Clamikalant sodium** stock solutions is fundamental for obtaining reliable and reproducible experimental results. This guide outlines the necessary steps, from handling the compound to preparing working solutions for patch-clamp electrophysiology.



Physicochemical and Pharmacological Data

Proper preparation of the stock solution requires an understanding of the compound's properties. The key data for **Clamikalant sodium** are summarized below.

Property	Value	Source
Chemical Name	Clamikalant sodium	[5][6]
Synonyms	HMR 1098	[6]
Molecular Formula	C19H21N9O2 (Note: Formula may vary slightly by source)	[5]
Molecular Weight	493.96 g/mol	[5][6][7]
CAS Number	261717-22-0	[5][6]
Target	ATP-sensitive potassium (KATP) channel, hERG (IKr)	[2][5]
Solubility	DMSO: 40.00 mg/mL (80.98 mM)	[6]
Storage (Powder)	-20°C for up to 2-3 years	[5][6]
Storage (In DMSO)	-80°C for 6-12 months; -20°C for up to 1 month	[5][6][8]

Protocol: Preparation of 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Clamikalant sodium**, a common starting concentration for serial dilutions in electrophysiology experiments.

3.1. Materials and Equipment

- · Clamikalant sodium powder
- Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity



- Calibrated analytical balance
- Sterile, RNase/DNase-free microcentrifuge tubes (e.g., 1.5 mL)
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

3.2. Step-by-Step Procedure

- Equilibrate Compound: Before opening, allow the vial of Clamikalant sodium powder to
 equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of
 atmospheric moisture onto the hygroscopic powder.
- Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:
 - Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g)
 - Example for 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
 - Mass (mg) = 0.01 mol/L * 0.001 L * 493.96 g/mol * 1000 mg/g = 4.94 mg
- Weigh Compound: On a calibrated analytical balance, carefully weigh the calculated amount of Clamikalant sodium powder into a sterile microcentrifuge tube.
- Add Solvent: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
- Dissolve Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the
 powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid
 dissolution if necessary.[6] Visually inspect the solution against a light source to ensure no
 solid particles remain.
- Aliquot for Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μ L) in sterile



microcentrifuge tubes.

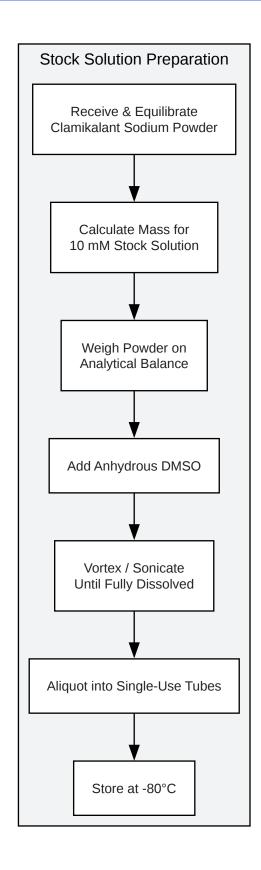
• Store Properly: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[5][6][8]

Experimental Workflow and Dilution

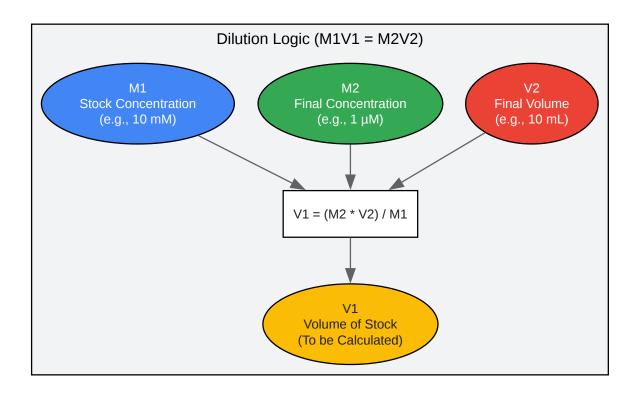
4.1. Workflow for Stock Solution Preparation

The following diagram illustrates the standard workflow from receiving the compound to having experiment-ready aliquots.









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